Manogepix (also known as APX001A or E1210), chemically identified as 3-(3-(4-(((pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine, is a novel antifungal agent under development for the treatment of invasive fungal infections. [, , , , , , , , , , , , ] It is the active moiety of fosmanogepix (APX001), a prodrug designed to enhance the pharmacological properties of manogepix. [, , , , , , , , , ] Manogepix represents a first-in-class antifungal with a unique mechanism of action, targeting fungal glycosylphosphatidylinositol (GPI) biosynthesis. [, , , , , , , , ] This mechanism provides a broad spectrum of activity against diverse fungal pathogens, including species exhibiting resistance to existing antifungal classes. [, , , , , , , , , , , , , , , ] Manogepix exhibits promising in vitro and in vivo activity against Candida species (except Candida krusei), Aspergillus species, and challenging molds such as Fusarium, Scedosporium, and some Mucorales. [, , , , , , , , , , , , , , , , , , , , , , , ]
While multiple papers highlight the novel structure and mechanism of action of manogepix, detailed descriptions of its synthesis methods are not publicly available in the reviewed scientific literature. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Access to detailed synthesis protocols may be restricted due to intellectual property considerations.
Manogepix, chemically identified as 3-(3-(4-(((pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine, possesses a complex molecular structure featuring an isoxazole ring as a central element. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Two pyridine rings and a benzyl group are linked to the isoxazole ring, contributing to the overall three-dimensional structure of the molecule. The specific arrangement of these functional groups likely plays a critical role in the interaction of manogepix with its fungal target, Gwt1. [] Further studies characterizing the three-dimensional structure of manogepix and its interaction with Gwt1 would contribute valuable insights into its mechanism of action.
Manogepix exerts its antifungal activity by specifically targeting the fungal enzyme Gwt1, a key component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. [, , , , , , , , , ] GPI anchors are essential for the proper localization and function of various proteins on the fungal cell surface, playing crucial roles in cell wall integrity, nutrient uptake, and virulence. [] By inhibiting Gwt1, manogepix disrupts the maturation process of GPI-anchored proteins, leading to defects in fungal cell wall synthesis, impaired cellular function, and ultimately, fungal cell death. [, ] The selective targeting of Gwt1, a fungal-specific enzyme, contributes to the potent antifungal activity of manogepix while minimizing potential toxicity to human cells. []
The scientific literature provides limited data regarding the specific physical and chemical properties of manogepix. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research focusing on characterizing these properties, including solubility, stability, partition coefficient, and other relevant parameters, will be crucial for optimizing its formulation, delivery, and therapeutic efficacy.
In vitro Susceptibility Testing: Manogepix has been extensively evaluated in vitro against various fungal pathogens using standardized methodologies like CLSI and EUCAST broth microdilution methods. [, , , , , , , , , , , , , , , , , , ] These studies demonstrate potent in vitro activity against a wide range of Candida species, Aspergillus species, and challenging molds, including those resistant to existing antifungal classes. [, , , , , , , , , , , , , , , , , , ] For instance, manogepix exhibited potent activity against multidrug-resistant and pan-resistant Candida auris isolates from a New York outbreak. [, ] Its efficacy against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program was also highlighted. [, ]
In Vivo Efficacy Studies: Preclinical studies in animal models have confirmed the efficacy of fosmanogepix, the prodrug of manogepix, against various fungal infections. [, , , , , , , , ] Mouse and rabbit models have been used to assess its efficacy in treating disseminated candidiasis, pulmonary aspergillosis, scedosporiosis, fusariosis, coccidioidomycosis, and mucormycosis. [, , , , , , , , ] In these models, fosmanogepix consistently demonstrated significant improvements in survival, reduction in tissue fungal burden, and even complete resolution of infection, often comparable to the efficacy of clinically relevant doses of existing antifungals. [, , , , , , , , ]
Combination Therapies: Research has explored the potential of combining manogepix with existing antifungals to enhance efficacy and potentially overcome drug resistance. [] Studies have shown that combinations of manogepix or 5-flucytosine with anidulafungin demonstrated synergistic activity against both drug-resistant and susceptible Candida auris isolates. [] These findings highlight the potential of combination therapies for improving treatment outcomes, particularly in challenging cases of multidrug-resistant infections.
Clinical Trials: Ongoing and future clinical trials are crucial to further evaluate the safety, efficacy, and optimal dosing regimens of fosmanogepix in human patients. [, , , , , , ] Phase 2 clinical trials are underway for invasive candidiasis/candidemia, Candida auris infections, and invasive aspergillosis. [, , ] The results of these trials will determine the clinical utility of fosmanogepix and its potential role in addressing the growing challenge of invasive fungal infections.
Resistance Mechanisms: Investigating the potential for resistance development to manogepix is crucial for its long-term effectiveness. [, ] Studies exploring the genetic and molecular mechanisms underlying reduced susceptibility to manogepix, such as those highlighting efflux pump-mediated mechanisms, are vital for guiding strategies to mitigate the emergence of resistance. [, ]
Spectrum of Activity: Expanding the knowledge of manogepix's activity spectrum to encompass less common and emerging fungal pathogens is essential. [, , , ] Investigations into its efficacy against pathogens like Talaromyces marneffei, endemic mycoses, and various rare molds will broaden its therapeutic potential and provide valuable alternatives for managing difficult-to-treat fungal infections. [, , , ]
Drug Formulation and Delivery: Optimizing the formulation and delivery of fosmanogepix is crucial for maximizing its therapeutic efficacy. [, ] Research exploring alternative administration routes, sustained-release formulations, and targeted delivery strategies will contribute to improving patient compliance, reducing dosage frequency, and potentially expanding its clinical applications.
Structure-Activity Relationships: Investigating the structure-activity relationships of manogepix and its analogs will guide the development of next-generation Gwt1 inhibitors with enhanced potency, improved pharmacological properties, and expanded activity spectrums. [] Understanding how specific structural modifications affect its antifungal activity will pave the way for developing more effective and tailored therapies for invasive fungal infections.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: